Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt
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Overview
Description
Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzamide and pyrimidinyl groups, which contribute to its diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of Pyrimidinyl Intermediates: The initial step involves the synthesis of pyrimidinyl intermediates through the reaction of appropriate precursors under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediates are then coupled with benzamide derivatives in the presence of suitable catalysts and solvents.
Phosphinylation: The coupled product undergoes phosphinylation to introduce the phosphinyl group.
Final Conversion to Disodium Salt: The final step involves the conversion of the phosphinylated product to its disodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, depending on the scale and demand.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinyl derivatives, while reduction may produce reduced benzamide compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It is used in assays to investigate enzyme activity and protein binding.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphinyl group plays a crucial role in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with varying functional groups.
Phosphinylated Compounds: Compounds with phosphinyl groups attached to different organic backbones.
Uniqueness
The uniqueness of Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt lies in its combined structure of benzamide, pyrimidinyl, and phosphinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84295-09-0 |
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Molecular Formula |
C21H24N7Na2O6P |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
disodium;[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2 |
InChI Key |
HIDYIRNKSGAAAE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+] |
Origin of Product |
United States |
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